N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

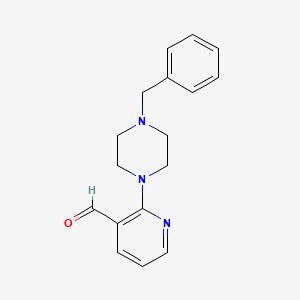

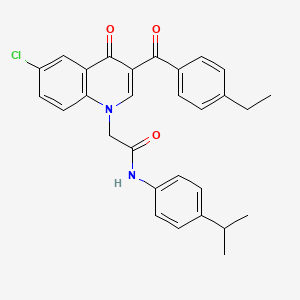

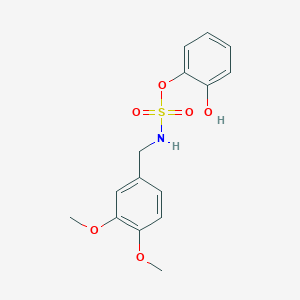

The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a CONH2 group), a tetrazole group (a five-membered ring containing four nitrogen atoms), and several fluorine atoms attached to the benzene rings .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring, the introduction of the fluorine atoms, and the formation of the benzamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and tetrazole groups, as well as the fluorine atoms, would have a significant impact on the compound’s shape, polarity, and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity. The tetrazole group could contribute to its acidity, and the benzamide group could participate in hydrogen bonding .Applications De Recherche Scientifique

1. Fluorination Techniques

Research has highlighted the development of mild, amide-directed fluorination techniques that are facilitated by iron, demonstrating broad substrate scope and functional group tolerance. This method has been applied to benzylic, allylic, and unactivated C-H bonds, showcasing the utility of N-fluoro-2-methylbenzamides in chemoselective fluorine transfer reactions (Groendyke, AbuSalim, & Cook, 2016).

2. Regioselectivity in Fluorination

Another study delved into the regioselectivity of fluorination processes, using molecules like dibenzofuran and biphenyl as targets to assess the impact of N-F type reagent structure and reaction conditions on the fluorination outcome. This research contributes to a deeper understanding of how specific reagents and conditions influence the yields and regioselectivity of fluorinated products (Zupan, Iskra, & Stavber, 1996).

3. Antimicrobial Applications

The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity. This work underscores the importance of the fluorine atom in the benzoyl group for enhancing antimicrobial efficacy, offering a potential pathway for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

4. Polyamide Synthesis

Research into novel aromatic polyimides introduced new diamines for polymerization with various dianhydrides, resulting in polymers with significant solubility and thermal properties. These findings could have implications for the development of materials with specific mechanical and thermal characteristics (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

5. N-Heterocyclic Carbene-Catalyzed Nucleophilic Aroylation

The catalyzed nucleophilic substitution of fluorobenzenes, replacing fluoro groups with aroyl groups derived from aromatic aldehydes, highlights a pathway for synthesizing polysubstituted benzophenones. This approach demonstrates the versatility of N-heterocyclic carbene (NHC) catalysis in organic synthesis (Suzuki, Ota, Fukuta, Ueda, & Sato, 2008).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body, influencing their function and leading to therapeutic effects .

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a way that alters their normal function, leading to changes in cellular processes. This could involve binding to the active site of an enzyme, thereby inhibiting its function, or interacting with a receptor to either stimulate or block its activity .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could disrupt the normal flow of that pathway, leading to changes in the production of certain metabolites . The downstream effects of these changes could include alterations in cellular function and overall physiology.

Pharmacokinetics

Like many other drugs, it is likely absorbed into the bloodstream after administration, distributed throughout the body to reach its targets, metabolized by enzymes in the liver, and eventually excreted from the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a critical cellular process, it could lead to a decrease in the production of certain essential molecules, affecting cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other molecules in the body, such as proteins or other drugs, could potentially interfere with the compound’s action .

Safety and Hazards

Propriétés

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N5O/c16-10-3-1-9(2-4-10)15(24)19-8-14-20-21-22-23(14)11-5-6-12(17)13(18)7-11/h1-7H,8H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNXCOONICGMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-(4-chlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2775562.png)

![6-Fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2775569.png)

![5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2775572.png)

![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775578.png)